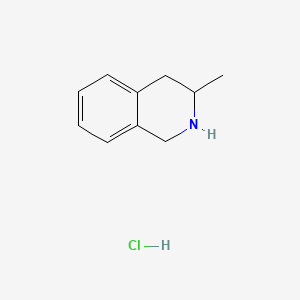

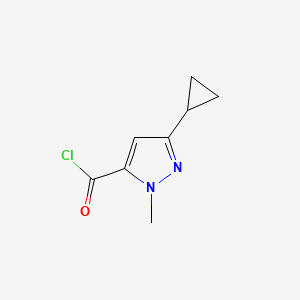

3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbonyl chloride” is a chemical compound. It is closely related to "3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid" . It is used for research purposes and is not suitable for use as a medicine, food, or household item .

Synthesis Analysis

The synthesis of pyrazole compounds, including those similar to “3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbonyl chloride”, often involves a [3 + 2] cycloaddition reaction . This reaction involves a silver-mediated process with N-isocyanoiminotriphenylphosphorane as a “CNN” building block and terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also yield a broad range of pyrazole derivatives .科学的研究の応用

Synthesis and Functionalization

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride serves as a versatile intermediate in the synthesis of pyrazoles with various functionalized substituents. The ability to introduce different groups at the C3 and C5 positions allows for the creation of a wide range of pyrazole derivatives. This adaptability makes it an invaluable compound for the development of ligands with potential applications in catalysis and material science. For instance, the synthesis of pyrazoles featuring a functionalized side chain attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5 has been reported. These pyrazoles can be further modified to produce derivatives with side chains that act as ligands, which are significant due to their potential to engage in hydrogen bonding depending on the steric environment created by the substituents at C5 (Grotjahn et al., 2002).

Catalysis

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride has also found applications in catalysis, specifically as a precursor in the synthesis of silica-supported ionic liquid catalysts. These catalysts have been used efficiently for the synthesis of benzo[b]pyran derivatives, showcasing the role of pyrazole derivatives in facilitating diverse chemical transformations. The use of silica-bonded ionic liquid catalysts, derived from pyrazole compounds, for the efficient synthesis of structurally diverse spiro-pyrans, highlights the compound's utility in promoting novel catalytic methodologies (Hasaninejad et al., 2013).

Luminescence and Material Science

The structural framework of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride allows for the development of compounds with luminescent properties. For example, cyclometalated complexes incorporating pyrazole ligands exhibit blue-light emission, which is essential for applications in optoelectronics and as phosphorescent materials. Such compounds are investigated for their potential in creating efficient blue-light emitters, with their luminescent properties being finely tunable by modifying the pyrazole structure (Arnal et al., 2018).

作用機序

Target of Action

The primary targets of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride are currently unknown. This compound is a derivative of pyrazole, a heterocyclic aromatic organic compound. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride are not well-documented. The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be studied. Its molecular weight (166.18 g/mol) and physical form (solid) suggest that it may have suitable pharmacokinetic properties for drug development .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound is recommended to be stored in a sealed, dry environment at 2-8°C , suggesting that it may be sensitive to moisture and temperature.

特性

IUPAC Name |

5-cyclopropyl-2-methylpyrazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-7(8(9)12)4-6(10-11)5-2-3-5/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNJTKBTGMOMSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00664686 |

Source

|

| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136283-92-6 |

Source

|

| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。